molecular formula C29H29N3O2S B2850540 N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-72-1

N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2850540
CAS No.: 1115433-72-1
M. Wt: 483.63
InChI Key: YJWOEKXICOCWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a synthetic small molecule based on a 4-oxoquinazolin-3(4H)-yl core scaffold, a chemotype established in medicinal chemistry for targeting kinase enzymes. This compound is designed for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Quinazolinone-based compounds, such as the closely related clinical candidate AZD6703, are known to function as potent and selective inhibitors of kinases like p38α MAP kinase, a key regulator in pro-inflammatory cytokine signaling pathways . The specific molecular architecture of this reagent, featuring a cyclopentyl carboxamide group, a (2-methylbenzyl)thio ether, and a benzyl linkage at the 3-position of the quinazolinone ring, is engineered to modulate inhibitor potency, selectivity, and physicochemical properties. Its mechanism of action is hypothesized to involve binding to the ATP pocket of target kinases, potentially leading to the suppression of downstream signaling cascades relevant to cellular proliferation and inflammation studies. Researchers can utilize this compound as a chemical tool or building block in exploratory biology, high-throughput screening campaigns, structure-activity relationship (SAR) investigations, and lead optimization programs, particularly in the fields of oncology, immunology, and inflammatory disease research. The product is offered with high purity and quality, specifically for use in controlled laboratory environments.

Properties

IUPAC Name

N-cyclopentyl-4-[[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2S/c1-20-8-2-3-9-23(20)19-35-29-31-26-13-7-6-12-25(26)28(34)32(29)18-21-14-16-22(17-15-21)27(33)30-24-10-4-5-11-24/h2-3,6-9,12-17,24H,4-5,10-11,18-19H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWOEKXICOCWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and as an inhibitor for specific kinases. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure that includes a quinazolinone moiety, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:

C21H24N2OS\text{C}_{21}\text{H}_{24}\text{N}_2\text{OS}

Research indicates that compounds similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases are critical in regulating the cell cycle and transcription processes, making them promising targets for cancer treatment.

Antitumor Activity

Recent studies have demonstrated that related quinazolinone derivatives exhibit significant antitumor effects. For instance, a study reported that a similar compound showed IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent inhibition capabilities . This suggests that this compound may possess comparable antitumor properties.

Cytotoxicity

In vitro assays have shown that compounds within the same class can induce apoptosis in cancer cell lines, such as HCT116. These compounds lead to G2/M cell cycle arrest and modulate the expression of proteins involved in apoptosis .

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The synthetic pathway includes the formation of the quinazolinone core followed by the introduction of the cyclopentyl and thioether groups.

Case Studies

Study ReferenceCompound TestedIC50 (μM)Biological Activity
Similar Quinazolinone0.004 (CDK2)Antitumor
AZD67030.009 (CDK9)Antitumor
Thiazol DerivativesVariesCytotoxicity

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer activity. The quinazoline moiety is known for its ability to inhibit multiple kinases involved in cancer proliferation and survival.

Mechanism of Action:

  • Kinase Inhibition: The compound may inhibit specific kinases that are overexpressed in various cancers, leading to reduced tumor growth.
  • Induction of Apoptosis: It has been observed that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, particularly against bacterial strains resistant to conventional antibiotics. The thioether group enhances the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability.

Case Studies:

  • In vitro Studies: Laboratory studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
  • Synergistic Effects: When used in combination with existing antibiotics, it may enhance their effectiveness, particularly in resistant strains.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of quinazoline derivatives. This compound may offer protective effects against neurodegenerative diseases.

Mechanism:

  • Reduction of Oxidative Stress: The compound may reduce oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration.
  • Modulation of Neuroinflammation: It could modulate inflammatory pathways that exacerbate neurodegenerative processes.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

Application AreaDescription
Cancer TreatmentInhibition of tumor growth through kinase inhibition and apoptosis induction.
Antimicrobial TherapyBroad-spectrum activity against resistant bacterial strains.
Neurodegenerative DiseasesProtective effects against oxidative stress and neuroinflammation.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Thio Group

The position of the methyl group on the benzylthio moiety significantly influences steric and electronic properties. and describe a closely related analog, N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, where the methyl group is in the para position instead of ortho.

Table 1: Substituent Effects on Benzylthio-Quinazolinones
Compound Name Methyl Position Key Structural Feature Potential Impact
N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide Ortho Steric hindrance near thioether Altered binding affinity or metabolism
N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide Para Linear substitution Enhanced electronic effects

Quinazolinone Derivatives with Sulfonamide vs. Benzamide Moieties

describes compounds 21–24 , which feature a sulfonamide group instead of the benzamide in the target compound. For example, 4-(2-(2-((2-(2-(1-(2-chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (21) has a sulfonamide tail, while the target compound uses a benzamide. Sulfonamides are typically more acidic and polar than benzamides, which could influence solubility and membrane permeability .

Table 2: Benzamide vs. Sulfonamide Derivatives
Compound ID Core Structure Substituent Melting Point (°C) Yield (%)
Target Quinazolinone Benzamide + cyclopentyl Not reported Not reported
21 (Ev4) Quinazolinone Sulfonamide + chlorophenyl 273–275 84
22 (Ev4) Quinazolinone Sulfonamide + 3-chlorophenyl 297–298 85

Tautomeric Behavior and Spectral Comparisons

The target compound’s quinazolinone core may exhibit tautomerism, as seen in for triazole-thione derivatives. For instance, compounds 7–9 exist in equilibrium between thiol and thione tautomers, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra. Similarly, the thioether group in the target compound would show νC=S vibrations near 1250 cm⁻¹, while the benzamide carbonyl would absorb at ~1660–1680 cm⁻¹, aligning with data from .

Q & A

Basic: What are the key synthetic pathways for N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions starting from quinazolinone precursors. A common approach includes:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with thiourea or urea analogs under acidic conditions.
  • Step 2: Introduction of the 2-((2-methylbenzyl)thio) moiety through nucleophilic substitution or thiol-alkylation reactions.
  • Step 3: N-cyclopentyl and benzamide group incorporation via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents).
    Critical factors include temperature control (60–80°C for cyclization) and solvent selection (DMF or THF for coupling steps). Purity is validated via HPLC (>95%) and NMR .

Basic: Which spectroscopic methods are essential for characterizing this compound?

  • NMR (1H/13C): Confirms substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, aromatic protons in benzamide at δ 7.3–8.1 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z ~550–600) and fragmentation patterns.
  • HPLC: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Basic: What preliminary biological assays are recommended to screen its activity?

  • Anticancer: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.
  • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases linked to the quinazoline scaffold .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or compound purity. Mitigation strategies:

  • Orthogonal Assays: Validate results using dual methods (e.g., ATP-luciferase + Western blot for kinase inhibition).
  • Batch Reproducibility: Synthesize multiple lots and compare bioactivity (ANOVA statistical analysis).
  • Metabolite Screening: Use LC-MS to rule out degradation products in cell media .

Advanced: What structural modifications enhance target selectivity in quinazoline derivatives?

  • Substituent Optimization: Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., -CF3) to improve kinase binding .
  • Linker Flexibility: Introduce ethylene glycol spacers between the quinazoline and benzamide moieties to reduce steric hindrance.
  • Computational Guidance: Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .

Advanced: How to design experiments for evaluating metabolic stability?

  • In Vitro Microsomal Assay: Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
  • Metabolite ID: Employ high-resolution MS/MS to identify phase I/II metabolites .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

  • Solvent Optimization: Replace DMF with less toxic alternatives (e.g., 2-MeTHF) for amide coupling.
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time.
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression .

Advanced: How to assess its potential for off-target toxicity?

  • Proteome Profiling: Use affinity chromatography (compound-conjugated beads) to identify off-target proteins.
  • hERG Assay: Patch-clamp electrophysiology to evaluate cardiac ion channel inhibition.
  • In Vivo Toxicity: Zebrafish embryo model (LC50 and teratogenicity endpoints) before rodent studies .

Basic: What are the storage and handling requirements for this compound?

  • Storage: -20°C in airtight, light-protected vials (DMSO stock solutions stable for 6 months).
  • Handling: Use inert atmosphere (N2 glovebox) during synthesis to prevent oxidation of the thioether group .

Advanced: How to validate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout: Generate target gene (e.g., EGFR)-deficient cell lines and compare activity.
  • Transcriptomics: RNA-seq to identify differentially expressed pathways post-treatment.
  • Animal Models: Xenograft mice with bioluminescent tumor tracking for efficacy/pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.